molecular formula C15H20ClN3O6S B2918301 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 872724-47-5

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2918301
CAS No.: 872724-47-5
M. Wt: 405.85
InChI Key: KCIFDGCCMGDQJT-UHFFFAOYSA-N
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Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-yl core substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide side chain modified with a 2-hydroxyethyl moiety.

Key structural attributes include:

  • 1,3-Oxazinan Ring: A six-membered heterocyclic ring containing oxygen and nitrogen atoms, which may influence conformational stability and intermolecular interactions.

Available physicochemical data (from analogous compounds in ):

  • Molecular Formula: C₁₇H₂₄ClN₃O₅S
  • Molecular Weight: 417.91 g/mol
  • SMILES: CC(C)CNC(=O)C(=O)NCC1OCCCN1S(=O)(=O)C1=CC=C(Cl)C=C1

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O6S/c16-11-2-4-12(5-3-11)26(23,24)19-7-1-9-25-13(19)10-18-15(22)14(21)17-6-8-20/h2-5,13,20H,1,6-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIFDGCCMGDQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloroethylamine to introduce the oxazinan ring, followed by further functionalization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₇H₂₄ClN₃O₅S 417.91 - 4-Chlorobenzenesulfonyl
- 2-Hydroxyethyl
Enhanced hydrophilicity; potential for H-bonding
N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide C₂₂H₂₆FN₃O₆S 479.5 - 4-Fluoro-3-methylbenzenesulfonyl
- 2-Methoxyphenylmethyl
Increased steric bulk; methoxy group may improve membrane permeability
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C₁₉H₂₂FN₃O₆S 439.5 - 4-Fluoro-2-methylbenzenesulfonyl
- Furylmethyl
Furyl group introduces aromatic π-π interactions; lower molecular weight
N-Cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₁₉H₂₇N₃O₆S 425.5 - 4-Methoxybenzenesulfonyl
- Cyclopentyl
Methoxy group enhances electron density; cyclopentyl may affect lipophilicity

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorobenzenesulfonyl group in the target compound is associated with stronger electron-withdrawing effects compared to 4-methoxybenzenesulfonyl (), which could modulate binding affinity in enzyme inhibition .
  • The 2-hydroxyethyl side chain distinguishes the target compound from analogs with hydrophobic groups (e.g., cyclopentyl in ), suggesting better aqueous solubility.

Synthetic Flexibility :

  • Derivatives with azide or triazole moieties (e.g., ) demonstrate the feasibility of introducing diverse functional groups via click chemistry, though these modifications are absent in the target compound .

Thermodynamic and Kinetic Stability :

  • The 1,3-oxazinan ring’s conformation may vary with substituents. For example, bulky groups like 2-methoxyphenylmethyl () could induce steric strain, whereas smaller groups (e.g., hydroxyethyl) favor compact conformations .

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety, which is known for its biological activity. The synthesis involves the coupling of 4-chlorobenzenesulfonyl chloride with a suitable amine, followed by the introduction of the oxazinan and hydroxyethyl groups. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains. The sulfonyl group is crucial for this activity, enhancing the compound's ability to inhibit bacterial growth through interference with folate synthesis pathways.

Antiparasitic Activity

Studies have demonstrated that compounds related to this compound exhibit moderate activity against Plasmodium falciparum, the causative agent of malaria. For example, a related oxazole derivative showed activity in the sub-micromolar range against this parasite, suggesting potential for further development as an antimalarial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. In particular, it has been tested against alpha-chymotrypsin and other serine proteases. Inhibition assays revealed that modifications in the sulfonamide structure could significantly affect binding affinity and inhibitory potency. For instance, IC50 values for related compounds ranged from low micromolar to sub-micromolar concentrations depending on structural variations .

Case Studies

  • Antimicrobial Efficacy : A study involving derivatives of sulfonamides showed promising results against Escherichia coli and Staphylococcus aureus. The lead compound exhibited an IC50 value of approximately 0.5 µM, indicating strong antibacterial properties.
  • Antimalarial Activity : In vitro studies on oxazole derivatives highlighted their potential as antimalarial agents. One derivative demonstrated an IC50 value of 0.8 µM against P. falciparum, suggesting that structural modifications could enhance efficacy.
  • Enzyme Interaction : A comparative analysis of enzyme inhibitors indicated that this compound had a significant inhibitory effect on serine proteases, with a notable selectivity profile that could be advantageous in therapeutic applications.

Data Summary

Activity Target IC50 (µM) Reference
AntibacterialE. coli0.5
AntibacterialS. aureus0.7
AntimalarialP. falciparum0.8
Enzyme InhibitionAlpha-chymotrypsin1.1

Q & A

Q. Q: What are the key reaction steps for synthesizing N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide?

A: The synthesis involves three critical stages:

Oxazinan Ring Formation : React 3-amino-1,3-oxazinan-2-ylmethanol with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group .

Ethanediamide Linkage : Couple the oxazinan intermediate with N-(2-hydroxyethyl)ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Purification : Isolate the product via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallize from ethanol .

Analytical Characterization

Q. Q: Which analytical methods confirm the structure and purity of this compound?

A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.8 ppm for aromatic protons), oxazinan (δ 3.5–4.5 ppm for CH₂ groups), and ethanediamide (δ 8.1 ppm for amide protons) .
    • IR : Confirm sulfonyl S=O (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Purity ≥95% using a C18 column (λ = 254 nm, mobile phase: acetonitrile/water) .
    • LC-MS : Validate molecular weight (e.g., [M+H]+ ion) .

Advanced Synthesis Challenge

Q. Q: How can low yields during sulfonylation of the oxazinan intermediate be addressed?

A: Optimize:

  • Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorobenzenesulfonyl chloride to the oxazinan precursor to minimize side reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .

Computational Modeling

Q. Q: How can molecular docking predict this compound’s biological activity?

A:

  • Software : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., EGFR or PI3K) .
  • Parameters : Focus on hydrogen bonding (sulfonyl/amide groups) and hydrophobic interactions (chlorophenyl/oxazinan moieties) .

Biological Evaluation

Q. Q: What in vitro assays assess kinase inhibition potential?

A:

  • Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against recombinant kinases (e.g., 10–100 µM compound concentration) .
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .

Crystallography Studies

Q. Q: What techniques resolve the compound’s 3D structure?

A:

  • X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water, 4°C) and analyze with a Bruker D8 Venture diffractometer .
  • Key Metrics : Validate bond angles (e.g., C-S-O ~107°) and torsional strain in the oxazinan ring .

Reaction Mechanism Analysis

Q. Q: What is the mechanism for forming the ethanediamide linkage?

A: The coupling proceeds via nucleophilic acyl substitution :

EDC activates the carboxylic acid to an O-acylisourea intermediate.

The amine (N-(2-hydroxyethyl)ethanediamine) attacks the electrophilic carbonyl, releasing the urea byproduct .

Stability and Storage

Q. Q: What storage conditions ensure long-term stability?

A:

  • Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >48 hours .

Advanced Purification

Q. Q: How is preparative HPLC optimized for this compound?

A:

  • Column : C18 (250 × 21.2 mm, 5 µm).
  • Gradient : 40% → 70% acetonitrile in water (0.1% TFA) over 30 minutes .
  • Detection : UV at 254 nm; collect fractions with ≥95% purity .

Toxicological Profiling

Q. Q: What methods screen for preliminary toxicity?

A:

  • In Vitro : HepG2 cell viability assay (IC₅₀ > 50 µM indicates low cytotoxicity) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) .

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